molecular formula C20H15NO2 B12881593 1-Methoxy-4-(naphthalen-2-yl)isoquinolin-5-ol CAS No. 656234-05-8

1-Methoxy-4-(naphthalen-2-yl)isoquinolin-5-ol

Cat. No.: B12881593
CAS No.: 656234-05-8
M. Wt: 301.3 g/mol
InChI Key: VNTQWLNDTWLBMB-UHFFFAOYSA-N
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Description

1-Methoxy-4-(naphthalen-2-yl)isoquinolin-5-ol is a complex organic compound that belongs to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This compound is characterized by the presence of a methoxy group, a naphthalene moiety, and an isoquinoline core, making it a unique and interesting molecule for various scientific studies.

Preparation Methods

The synthesis of 1-Methoxy-4-(naphthalen-2-yl)isoquinolin-5-ol can be achieved through several methods. One notable method involves the metal-free oxidative cross-coupling reaction between isoquinolines and 2-naphthols . This method is advantageous as it avoids the use of metal catalysts, making it more environmentally friendly and cost-effective. The reaction conditions typically involve the use of oxidizing agents and specific solvents to facilitate the coupling process.

. This reaction involves the coupling of pre-functionalized partners, although it may require additional steps to achieve the desired product.

Chemical Reactions Analysis

1-Methoxy-4-(naphthalen-2-yl)isoquinolin-5-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride, resulting in the formation of reduced isoquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions of the isoquinoline and naphthalene rings, leading to a variety of substituted products.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Methoxy-4-(naphthalen-2-yl)isoquinolin-5-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Methoxy-4-(naphthalen-2-yl)isoquinolin-5-ol is not well-documented. isoquinoline derivatives generally exert their effects by interacting with specific molecular targets and pathways. These interactions can involve binding to enzymes, receptors, or other biomolecules, leading to various biological effects. Further research is needed to elucidate the specific mechanisms and molecular targets of this compound.

Comparison with Similar Compounds

1-Methoxy-4-(naphthalen-2-yl)isoquinolin-5-ol can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific combination of functional groups, which can impart distinct chemical and biological properties.

Properties

CAS No.

656234-05-8

Molecular Formula

C20H15NO2

Molecular Weight

301.3 g/mol

IUPAC Name

1-methoxy-4-naphthalen-2-ylisoquinolin-5-ol

InChI

InChI=1S/C20H15NO2/c1-23-20-16-7-4-8-18(22)19(16)17(12-21-20)15-10-9-13-5-2-3-6-14(13)11-15/h2-12,22H,1H3

InChI Key

VNTQWLNDTWLBMB-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=C(C2=C1C=CC=C2O)C3=CC4=CC=CC=C4C=C3

Origin of Product

United States

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